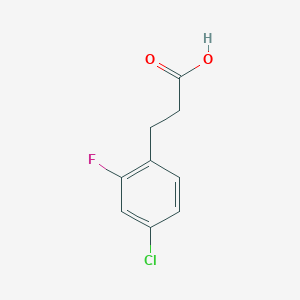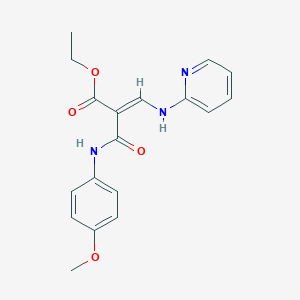
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as E7046 and belongs to the class of pyridine derivatives. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- involves the inhibition of specific signaling pathways in the body. It targets the protein kinase B (AKT) pathway, which plays a crucial role in cell growth, survival, and proliferation. By inhibiting this pathway, E7046 can prevent the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- are still being studied. However, early studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- in lab experiments is its ability to selectively target specific signaling pathways. This makes it a valuable tool in studying the mechanisms of various diseases. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are many future directions for the research and development of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-. One area of focus is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of focus is the development of new applications for E7046, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- can be achieved through various methods. One of the most common methods is the reaction between 2-pyridinecarboxylic acid and 4-methoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Scientific Research Applications
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- has shown significant potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that E7046 has the potential to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also shown promising results in the treatment of inflammatory diseases and autoimmune disorders.
properties
CAS RN |
172753-07-0 |
|---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl (E)-2-[(4-methoxyphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15(12-20-16-6-4-5-11-19-16)17(22)21-13-7-9-14(24-2)10-8-13/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b15-12+ |
InChI Key |
KNCQPEPGDQNKLM-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=C(C=C2)OC |
SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
synonyms |
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinyla mino)-, ethyl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



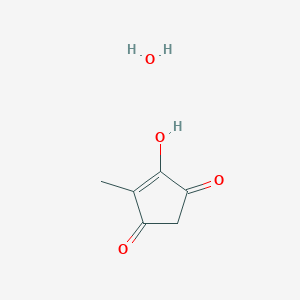
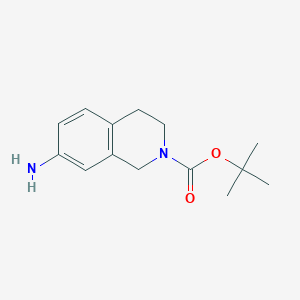
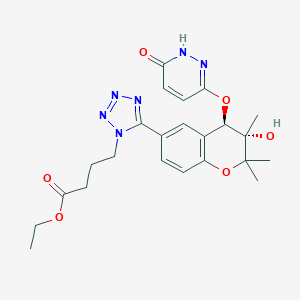
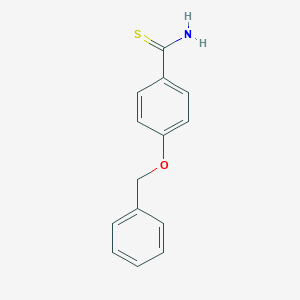
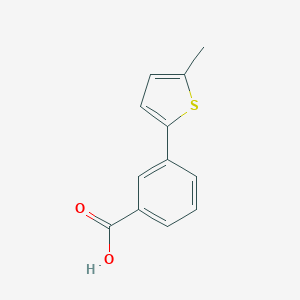
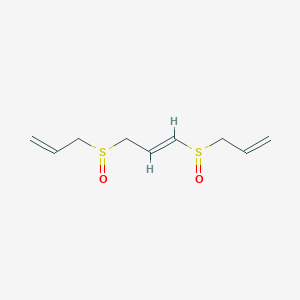
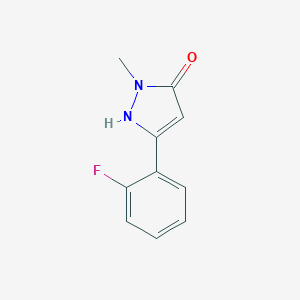
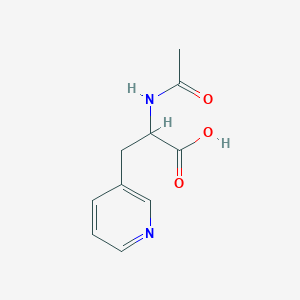
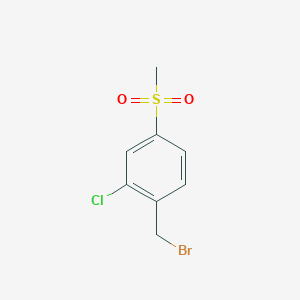

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
